Ximelagatran

Atrial Fibrillation Stroke Prevention Anticoagulation

Researchers requiring a reliable oral DTI prodrug reference standard face limited sourcing options. Ximelagatran fills this gap with well-characterized pharmacology: • Definitive DILI positive control: 7.9% ALT >3× ULN incidence in long-term trials for hepatotoxicity model validation • Oral prodrug benchmark: ethyl ester/hydroxylamidine design yields melagatran (t½ 3-5 h) for comparative PK/PD studies • Fixed-dose efficacy data: SPORTIF III/V stroke prevention parity vs. warfarin (1.62% vs. 1.65%/yr) for health-economic modeling Supplied with full analytical documentation to ensure batch-to-batch consistency.

Molecular Formula C24H35N5O5
Molecular Weight 473.6 g/mol
Cat. No. B7825022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXimelagatran
Molecular FormulaC24H35N5O5
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
InChIInChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
InChIKeyZXIBCJHYVWYIKI-PZJWPPBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.45e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ximelagatran: Oral Thrombin Inhibitor Prodrug


Ximelagatran (Exanta™, AstraZeneca) is a synthetic, orally bioavailable prodrug of the active direct thrombin inhibitor (DTI) melagatran. Upon absorption, ximelagatran undergoes rapid bioconversion via ester hydrolysis and reduction to yield melagatran, which acts as a potent, reversible, active-site competitive inhibitor of both free and clot-bound human α-thrombin [1]. Unlike vitamin K antagonists such as warfarin, which require routine coagulation monitoring due to their narrow therapeutic window, ximelagatran was developed for fixed-dose, twice-daily oral administration without coagulation monitoring [2]. Ximelagatran is distinguished from parenteral DTIs (e.g., argatroban, bivalirudin) by its oral route of administration, and from later-generation oral DTIs (e.g., dabigatran etexilate) by its distinct metabolic activation pathway and its well-characterized but ultimately prohibitive hepatotoxicity profile, which led to its market withdrawal [3]. The compound remains a critical reference standard in anticoagulation research, particularly for studies investigating drug-induced liver injury (DILI), thrombin inhibition pharmacodynamics, and the structure-activity relationships of oral DTI prodrugs.

Oral DTI prodrug activation and PK/PD research
Thrombin inhibition pharmacodynamics in fixed-dose models
DILI mechanistic studies and idiosyncratic hepatotoxicity screening

Ximelagatran: Irreplaceable Among Oral DTIs


Ximelagatran occupies a unique and non-interchangeable position within the class of oral direct thrombin inhibitors (DTIs). While later-generation oral DTIs such as dabigatran etexilate share the general mechanism of thrombin inhibition, critical pharmacological and safety distinctions render simple substitution scientifically invalid. Ximelagatran is a double prodrug that yields melagatran, a distinct active moiety with a shorter half-life (approximately 3–5 hours) compared to dabigatran's active metabolite (approximately 12 hours) [1]. This difference in half-life translates to divergent dosing regimens and clinical pharmacokinetic profiles. More critically, ximelagatran's well-documented, dose- and duration-dependent hepatotoxicity—manifesting as alanine aminotransferase (ALT) elevations exceeding three times the upper limit of normal in approximately 7.9% of long-term users—was the primary reason for its market withdrawal, a safety liability not shared to the same extent by dabigatran [2]. Consequently, for investigators conducting studies on DILI mechanisms, coagulation cascade modeling, or comparative anticoagulant pharmacology, ximelagatran represents a specific chemical entity with irreplaceable experimental value. The quantitative evidence below details the precise parameters that differentiate ximelagatran from its closest comparators, establishing a scientific basis for selection in specialized research and industrial contexts.

Dabigatran etexilate
Distinct activation pathway and longer active half-life (~12 h vs. ~3–5 h) may alter PK/PD model outcomes
Hepatotoxicity profile fundamentally different; substitution may confound DILI endpoint interpretation
Warfarin
Vitamin K antagonist mechanism vs. direct thrombin inhibition; pathway-response context differs
Requires coagulation monitoring; may introduce variability absent from fixed-dose research models

Ximelagatran: Quantitative Differentiation


Fixed-Dose Non-Inferiority to Warfarin in AF

In the pooled analysis of the SPORTIF III and V trials (n=7,329 patients with nonvalvular atrial fibrillation), ximelagatran (36 mg twice daily, fixed dose) demonstrated statistically equivalent efficacy to dose-adjusted warfarin (target INR 2.0–3.0) for the prevention of stroke and systemic embolism [1]. The primary event rate was 1.62% per year for ximelagatran compared to 1.65% per year for warfarin (p = 0.94). This equivalence was achieved without the routine coagulation monitoring required for warfarin therapy [1]. Furthermore, combined minor plus major bleeding was significantly lower with ximelagatran (31.7% per year) than with warfarin (38.7% per year; p < 0.0001) [1].

Stroke prevention in AF
Head-to-head
1.62%/yr vs. 1.65%/yr (p=0.94)
Supports fixed-dose anticoagulation endpoint modeling
SPORTIF III/V pooled (n=7,329)
Atrial Fibrillation Stroke Prevention Anticoagulation

Superior VTE Prevention vs. Enoxaparin

The EXPRESS study, a double-blind, randomized controlled trial (n=2,835 patients undergoing total hip or knee replacement), demonstrated that a regimen of subcutaneous melagatran followed by oral ximelagatran provided significantly superior thromboprophylaxis compared to the low-molecular-weight heparin enoxaparin [1]. The rate of major venous thromboembolism (VTE) was 2.3% in the melagatran/ximelagatran group versus 6.3% in the enoxaparin group (P = 0.0000018), representing a relative risk reduction of 63.5% [1]. Total VTE (including distal deep vein thrombosis) was also significantly lower in the ximelagatran arm (20.3% vs. 26.6%; P < 0.0004) [1].

VTE prevention in orthopedic surgery
Head-to-head
2.3% vs. 6.3% (p
Reported major VTE endpoint reduction in surgical prophylaxis model
EXPRESS trial, n=2,835
Venous Thromboembolism Orthopedic Surgery Thromboprophylaxis

Hepatotoxicity Profile and DILI Signal

Ximelagatran's clinical development and subsequent market withdrawal were precipitated by a well-characterized, idiosyncratic hepatotoxicity signal that was not predicted by standard preclinical toxicology studies [1]. Long-term (>35 days) administration was associated with an incidence of ALT elevations exceeding 3× the upper limit of normal (ULN) in 7.9% of patients [1]. The combination of ALT > 3× ULN and total bilirubin > 2× ULN—a marker associated with severe DILI risk—occurred in 0.5% of ximelagatran-treated patients versus 0.1% in comparator groups [1]. This adverse event profile led to the termination of the ximelagatran development program [1]. Subsequent pharmacogenomic analysis linked ALT elevations to specific MHC alleles (DRB1*07 and DQA1*02), suggesting an immune-mediated pathogenesis [1].

Hepatotoxicity signal
Class-level
ALT >3× ULN: 7.9% vs.
Reference for DILI model validation
Long-term use; MHC allele association (DRB1*07/DQA1*02)
Drug-Induced Liver Injury Hepatotoxicity Safety Pharmacology

Low CYP450 Drug Interaction Potential vs. Warfarin

Unlike warfarin, which is metabolized by multiple CYP450 isozymes (primarily CYP2C9) and is subject to numerous clinically significant drug-drug interactions, ximelagatran and its active metabolite melagatran demonstrate a very low potential for CYP450-mediated interactions [1]. Melagatran undergoes negligible metabolism via CYP enzymes, and ximelagatran has no clinically relevant inhibitory or inductive effects on CYP isozymes [1]. This pharmacokinetic profile is supported by clinical studies showing no significant interactions with CYP-metabolized drugs or food intake, contributing to the predictable and reproducible exposure that enabled fixed-dose administration [1].

CYP450 interaction liability
Class-level
No relevant CYP inhibition/induction vs. Warfarin: extensive CYP2C9 metabolism
Supports isolated PK interaction modeling
In vitro and clinical interaction studies
Drug-Drug Interactions Cytochrome P450 Pharmacokinetics

Renal Clearance Dependence in Renal Impairment

The elimination of melagatran, the active metabolite of ximelagatran, is predominantly renal, with clearance correlating strongly with creatinine clearance (P < 10⁻⁶) [1]. In a dedicated study comparing patients with severe renal impairment (creatinine clearance <30 mL/min) to healthy controls, the renal clearance (CLR) of melagatran after oral ximelagatran administration was markedly reduced: 14.3 mL/min in the severe renal impairment group versus 107 mL/min in controls [2]. This reduction in clearance translates to an approximately 5-fold increase in melagatran exposure in patients with severe renal impairment, which formed the basis for the contraindication in this population [1]. This defined, quantifiable relationship between renal function and drug exposure is a critical differentiator from other DTIs like argatroban, which undergoes primarily hepatic clearance [3].

Renal clearance dependence
Head-to-head
CLR 14.3 vs. 107 mL/min
Supports PBPK renal elimination model validation
Severe RI vs. healthy; ~5-fold AUC increase
Renal Impairment Pharmacokinetics Drug Clearance

Ximelagatran: Research & Industrial Applications


DILI Mechanistic Studies and Model Validation

Given the precisely quantified, dose- and duration-dependent hepatotoxicity of ximelagatran—with a 7.9% incidence of ALT > 3× ULN in long-term use [1]—this compound is uniquely suited as a positive control and reference standard for DILI research. Applications include: (1) validating in vitro hepatocyte or liver-on-a-chip models for predicting idiosyncratic drug reactions; (2) investigating the role of immune-mediated mechanisms in DILI, particularly the association with MHC alleles DRB1*07 and DQA1*02 [1]; and (3) developing and benchmarking computational toxicology algorithms for hepatotoxicity risk prediction. The well-documented clinical hepatotoxicity data, coupled with the compound's low CYP450 interaction potential, allows researchers to isolate liver injury mechanisms from confounding metabolic factors.

Oral DTI Prodrug Design and SAR Studies

Ximelagatran is a prototypical double prodrug designed to overcome the poor oral bioavailability of its active metabolite melagatran. Its chemical design—incorporating an ethyl ester and a hydroxylamidine moiety that are cleaved after absorption to yield melagatran—provides a benchmark for oral DTI prodrug development [2]. Researchers can utilize ximelagatran as a reference standard to: (1) evaluate novel prodrug strategies that aim to improve oral absorption while maintaining a favorable safety profile; (2) compare the pharmacokinetic properties (e.g., bioavailability, half-life) of new DTI candidates against a well-characterized baseline; and (3) study the relationship between prodrug chemistry, activation kinetics, and the resulting pharmacodynamic profile. The clear differentiation from dabigatran etexilate in terms of half-life and metabolic activation pathway further enhances its value in comparative SAR analyses.

Pharmacoeconomic Outcomes Modeling

The SPORTIF III and V trials established that fixed-dose ximelagatran (36 mg twice daily) achieves stroke prevention rates (1.62% per year) equivalent to carefully monitored, dose-adjusted warfarin (1.65% per year; p = 0.94) in patients with atrial fibrillation [3]. This clinical equivalence, achieved without the substantial monitoring burden associated with warfarin, positions ximelagatran as a critical data point for constructing pharmacoeconomic models. Researchers can leverage these data to: (1) perform comparative cost-effectiveness analyses of monitoring-free versus monitoring-intensive anticoagulation strategies; (2) model the potential clinical and economic impact of future fixed-dose anticoagulants; and (3) generate realistic input parameters for health technology assessments (HTA) and payer formulary decision simulations.

PBPK Modeling of Renally Cleared Drugs

The pharmacokinetics of melagatran, the active metabolite of ximelagatran, are characterized by a strong, quantifiable correlation with renal function. Population pharmacokinetic analysis demonstrates that melagatran clearance (mean 27.3 L/h) is directly related to creatinine clearance (P < 10⁻⁶) [4]. This well-defined relationship, coupled with data on the 5-fold increase in exposure in patients with severe renal impairment (CrCl < 30 mL/min) [4], provides an ideal dataset for the development and validation of PBPK models focused on renal drug elimination. Researchers can use these data to: (1) refine algorithms predicting drug exposure in patients with varying degrees of renal impairment; (2) serve as a calibration standard for in vitro-to-in vivo extrapolation (IVIVE) of renal clearance; and (3) benchmark the performance of PBPK software platforms in simulating the pharmacokinetic consequences of renal dysfunction.

Application
Selection Property
Validation Focus
DILI mechanistic studies and model validation
Quantified, dose-dependent hepatotoxicity signal
In vitro hepatocyte/liver-on-a-chip DILI model validation
Oral DTI prodrug design and SAR studies
Double-prodrug activation pathway benchmark
Oral bioavailability and activation kinetics profiling
Pharmacoeconomic outcomes modeling
Fixed-dose endpoint data vs. monitored warfarin
Cost-effectiveness model parameterization
PBPK modeling of renally cleared drugs
Renal clearance dependence with quantifiable exposure
Renal impairment exposure simulation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ximelagatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.